
Linaprazan glurate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
利那普拉赞葡糖酸盐是一种钾离子竞争性酸阻滞剂(P-CAB),也是利那普拉赞的 prodrug。它最初由阿斯利康开发,现在由 Cinclus Pharma 进一步开发。 这种化合物旨在控制胃酸的产生,并已显示出比现有药物更优越的疗效 。 利那普拉赞葡糖酸盐主要针对中度至重度侵蚀性胃食管反流病 (eGERD) 和幽门螺旋杆菌感染的患者 .
准备方法
利那普拉赞葡糖酸盐的制备涉及合成路线,包括其活性代谢物利那普拉赞的形成。具体的合成路线和反应条件是专有的,没有公开详细披露。 已知利那普拉赞葡糖酸盐的合成是为了改善利那普拉赞的药代动力学特征,提供更长的血浆滞留时间和更好的胃酸产生控制 .
化学反应分析
利那普拉赞葡糖酸盐作为一种 prodrug,会发生水解反应,释放活性化合物利那普拉赞。主要反应涉及葡糖酸酯键的水解。这种反应在生理条件下发生,使活性药物在体内释放。 该反应的主要产物是利那普拉赞,它会发挥其药理作用 .
科学研究应用
Gastroesophageal Reflux Disease (GERD)
Linaprazan glurate is primarily developed for the treatment of GERD, particularly in patients with moderate to severe forms of the disease. Clinical studies have shown that it significantly improves healing rates of erosive esophagitis compared to traditional proton pump inhibitors (PPIs) such as lansoprazole.
- Phase II Study Results : In a randomized, double-blind study involving 248 patients with erosive esophagitis, this compound achieved a four-week healing rate of 89% in patients with LA grade C/D GERD, compared to 38% for lansoprazole . The overall mean healing rate was 80% for this compound versus 69% for lansoprazole .
- Safety Profile : The compound has been reported to be safe and well-tolerated across multiple studies, with adverse events comparable to those observed with PPIs .
Comprehensive Data Tables
Study Phase | Participants | Healing Rate (LA Grade C/D) | Comparator | Healing Rate (Comparator) |
---|---|---|---|---|
Phase II | 248 | 89% | Lansoprazole | 38% |
Phase I | ~600 | N/A | N/A | N/A |
Case Study: Efficacy in Severe Erosive Esophagitis
A notable case involved patients classified under LA grades C/D who had previously shown inadequate response to PPIs. After four weeks of treatment with this compound, the healing rates were significantly higher than those treated with lansoprazole. This highlights the potential of this compound as a superior alternative for severe cases of GERD.
Ongoing Research and Future Directions
Cinclus Pharma is progressing towards Phase III trials following successful Phase II outcomes. The FDA has accepted their proposal for further studies aimed at confirming the efficacy and safety of this compound in broader patient populations .
作用机制
利那普拉赞葡糖酸盐通过抑制胃壁中的 H+, K±ATPase 酶(也称为质子泵)发挥作用。这种酶负责胃酸产生的最后一步。通过阻断这种酶,利那普拉赞葡糖酸盐可以有效地减少胃酸的产生。 与质子泵抑制剂 (PPI) 不同,质子泵抑制剂与质子泵共价结合,而利那普拉赞葡糖酸盐离子结合,使其作用可逆 。 这导致作用起效更快,并且对酸分泌的抑制更灵活 .
相似化合物的比较
利那普拉赞葡糖酸盐属于一类称为钾离子竞争性酸阻滞剂 (P-CAB) 的药物。该类别中的类似化合物包括沃诺普拉赞和特戈普拉赞。 与这些化合物相比,利那普拉赞葡糖酸盐具有更长的血浆滞留时间和更优越的药代动力学特征 。 这使其特别适合治疗中度至重度 eGERD 患者,这些患者对其他治疗反应不佳 .
生物活性
Linaprazan glurate (X842) is a novel potassium-competitive acid blocker (P-CAB) that has been developed as a prodrug of linaprazan. It is designed to provide prolonged inhibition of gastric acid secretion, making it particularly relevant for treating conditions such as erosive gastroesophageal reflux disease (eGERD). This article explores the biological activity of this compound, including its pharmacokinetics, metabolism, and clinical efficacy.
Overview of this compound
This compound is engineered to overcome limitations associated with its predecessor, linaprazan, which was rapidly excreted and had a short duration of action. The prodrug formulation allows for improved pharmacokinetic properties, resulting in better efficacy and safety profiles. This compound's primary mechanism involves the inhibition of gastric acid secretion through competitive blockade of potassium ions at the gastric H+/K+-ATPase enzyme .
Absorption and Distribution
A study conducted on rats administered with a single oral dose of this compound revealed significant findings regarding its absorption and distribution. The drug was primarily excreted via feces, accounting for approximately 70.48% of the dose over 168 hours. The area under the curve (AUC) for plasma concentrations was notably higher in female rats compared to males, indicating potential sex-based differences in pharmacokinetics .
Key Pharmacokinetic Parameters:
- Half-life: Extended compared to linaprazan.
- Primary Excretion Route: Fecal (70.48%).
- Major Metabolite: M150 (2,6-dimethylbenzoic acid), constituting a significant portion of plasma AUC.
Metabolic Pathways
The metabolism of this compound involves hydrolysis to linaprazan, followed by oxidation, dehydrogenation, and glucuronidation. Carboxylesterase 2 (CES2) is identified as the principal enzyme responsible for this hydrolysis process . A total of 13 metabolites were detected in various biological matrices, highlighting the complexity of its metabolic profile.
Phase I and II Trials
Clinical trials have demonstrated the efficacy of this compound in managing eGERD symptoms. In Phase I studies involving healthy volunteers, the drug maintained intragastric pH above 4 for extended periods, which is crucial for alleviating acid-related symptoms .
Efficacy Metrics:
- pH Control: Effective maintenance above pH 4.
- Symptom Relief: Significant improvement in GERD-related symptoms compared to existing treatments.
Comparison with Existing Treatments
This compound shows superior efficacy compared to traditional proton pump inhibitors (PPIs). Its mechanism allows for rapid onset and sustained acid suppression without the genotype-dependent variability seen with PPIs like esomeprazole .
Parameter | This compound | Proton Pump Inhibitors |
---|---|---|
Duration of Action | Prolonged | Shorter |
Onset of Action | Rapid | Variable |
pH Maintenance | Above 4 | Below 4 |
Genotype Dependency | None | Present |
Case Studies and Research Findings
Recent data presented at various medical conferences highlight this compound's potential in treating severe cases of eGERD. In one study involving over 2,600 subjects, biomarkers indicated excellent pH control and clinical efficacy compared to standard therapies .
属性
CAS 编号 |
1228559-81-6 |
---|---|
分子式 |
C26H32N4O5 |
分子量 |
480.6 g/mol |
IUPAC 名称 |
5-[2-[[8-[(2,6-dimethylphenyl)methylamino]-2,3-dimethylimidazo[1,2-a]pyridine-6-carbonyl]amino]ethoxy]-5-oxopentanoic acid |
InChI |
InChI=1S/C26H32N4O5/c1-16-7-5-8-17(2)21(16)14-28-22-13-20(15-30-19(4)18(3)29-25(22)30)26(34)27-11-12-35-24(33)10-6-9-23(31)32/h5,7-8,13,15,28H,6,9-12,14H2,1-4H3,(H,27,34)(H,31,32) |
InChI 键 |
GPHPBXRKAJSSIC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)CNC2=CC(=CN3C2=NC(=C3C)C)C(=O)NCCOC(=O)CCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。